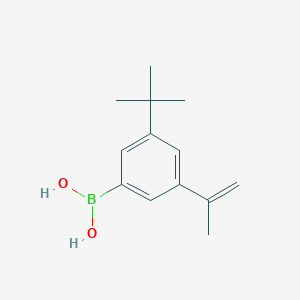
(3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a prop-1-en-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with tert-butyl and prop-1-en-2-yl groups. This can be achieved through Friedel-Crafts alkylation reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed borylation of the aryl halide precursor with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or PCC (Pyridinium chlorochromate) for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction to boronate esters.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Boronate esters, boranes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Cross-Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used as a building block in the synthesis of biologically active molecules.
Diagnostics: Boronic acids are known for their ability to bind to diols, making them useful in the development of sensors for glucose monitoring.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the tert-butyl and prop-1-en-2-yl substituents, making it less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the tert-butyl and prop-1-en-2-yl groups, leading to different electronic properties.
(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)boronic Acid: Features a pyrazole ring instead of the phenyl ring, altering its reactivity and applications.
Uniqueness: The presence of both tert-butyl and prop-1-en-2-yl groups in (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. These substituents can also enhance its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C13H19BO2 |
|---|---|
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
(3-tert-butyl-5-prop-1-en-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-9(2)10-6-11(13(3,4)5)8-12(7-10)14(15)16/h6-8,15-16H,1H2,2-5H3 |
Clé InChI |
PRWZYZUKUMCORD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















